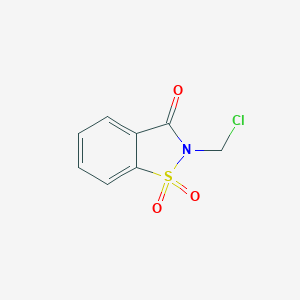

2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one and related compounds involves nucleophilic substitution reactions and condensation processes. For example, reactions of N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles with sulfur, oxygen, and nitrogen nucleophiles have been reported to afford s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993). Additionally, a convenient synthesis method from 1,3, 5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure has been described, demonstrating the versatility in synthesizing benzothiazolone derivatives (Tanabe & Sanemitsu, 1988).

Molecular Structure Analysis

The molecular structure of benzothiazoles, including 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, has been characterized by various spectroscopic techniques such as NMR, FT-IR, and UV/vis spectroscopy, as well as X-ray crystallography. These studies provide detailed information on the geometric parameters, electronic structure, and intra- and intermolecular interactions critical for understanding the chemical behavior of these molecules (Ghani & Mansour, 2012).

Chemical Reactions and Properties

Benzothiazoles undergo various chemical reactions, including nucleophilic substitution, oxidative decarboxylation, and cyclization, leading to a wide range of derivatives with diverse properties. The reactivity of the chlorine atom in 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one allows for substitution by different nucleophiles, enabling the synthesis of complex molecules for potential applications in organic synthesis and material science (Dushamov et al., 2020).

Physical Properties Analysis

The physical properties of 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one and its derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and substitution patterns on the benzothiazole ring, which can be tailored through chemical synthesis (Kelarev et al., 2000).

Chemical Properties Analysis

The chemical properties of benzothiazoles, including their redox behavior, reactivity towards electrophiles and nucleophiles, and acid-base characteristics, have been extensively studied. These properties are fundamental to the application of benzothiazoles in catalysis, pharmaceuticals, and materials chemistry. The synthesis and characterization of various benzothiazole derivatives have revealed their potential as fluorescent probes, redox-active molecules, and ligands for metal-catalyzed reactions (Bryce et al., 1990).

科学的研究の応用

Chemistry and Properties of Benzothiazoles

Benzothiazoles, including structures akin to 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, exhibit a broad spectrum of chemical and physical properties. The review by Boča et al. (2011) delves into the chemistry of compounds containing benzothiazole moieties, summarizing their synthesis, properties, and applications in various domains, including their electrochemical and biological activities. This foundational understanding paves the way for exploring specific derivatives and their utilities in scientific research (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, as reviewed by Ilyasov et al. (2020), provides insights into the antioxidant capacity of compounds, including benzothiazole derivatives. This method offers a comparative analysis of the antioxidant activities and the specific reactions involved, highlighting the significance of such compounds in evaluating antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthesis and Biological Significance

A comprehensive review by Vessally et al. (2018) on the S-arylation of 2-mercaptobenzazoles underscores the synthetic versatility and biological importance of benzothiazole derivatives. These compounds are highlighted for their diverse biological and pharmacological properties, providing a foundation for the development of novel therapeutics (Vessally, Mohammadi, Hosseinian, Didehban, & Edjlali, 2018).

Therapeutic Potential and Patent Review

The therapeutic potentials of benzothiazoles, including those structurally related to 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one, are extensively reviewed in the patent literature. Kamal et al. (2015) summarize the inventions related to benzothiazole-based chemotherapeutic agents, showcasing their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. This review highlights the structural simplicity and synthetic accessibility of benzothiazoles as key factors driving their prominence in medicinal chemistry (Kamal, Hussaini, & Mohammed, 2015).

作用機序

Target of Action

For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, targets the CLDN18.2 protein

Mode of Action

Similar compounds have been shown to undergo reductive activation via the mitochondrial respiratory chain . This process involves the oxidation of reduced nicotinamide adenine dinucleotide and results in the generation of an alkylating species . More research is required to confirm if 2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one follows a similar mode of action.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound could potentially interact with these pathways, but further investigation is needed to identify the exact pathways affected.

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body

Result of Action

Similar compounds have been shown to inhibit the growth of certain cancer cells . More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly impact the action of similar compounds

特性

IUPAC Name |

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAHYFCQZDZXLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367869 |

Source

|

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

CAS RN |

13947-21-2 |

Source

|

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。